molecular formula C7H10N2OS B1381896 5-[(Dimethylamino)methyl]-1,3-thiazole-2-carbaldehyde CAS No. 439692-03-2

5-[(Dimethylamino)methyl]-1,3-thiazole-2-carbaldehyde

Cat. No.: B1381896
CAS No.: 439692-03-2
M. Wt: 170.23 g/mol
InChI Key: BJSYJISPPSMEAW-UHFFFAOYSA-N
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Description

5-[(Dimethylamino)methyl]-1,3-thiazole-2-carbaldehyde ( 439692-03-2) is a specialized organic compound with the molecular formula C7H10N2OS and a molecular weight of 170.23 g/mol . This building block features a thiazole core, a heterocycle known for its prevalence in medicinal chemistry, and is substituted with a dimethylaminomethyl group and an aldehyde functionality . The aldehyde group is a versatile handle for synthetic elaboration, allowing researchers to easily construct more complex molecules through reactions such as condensations or nucleophilic additions. While specific biological data for this compound is limited in the public domain, its core structure is found in patented thiazole derivatives that have been investigated for a range of therapeutic applications . These related compounds have shown potential in early-stage research for their activity against cancers, chronic inflammatory diseases, and neurodegenerative conditions . As such, this compound serves as a valuable synthetic intermediate for chemists and researchers building libraries of novel compounds for high-throughput screening or structure-activity relationship (SAR) studies in drug discovery programs. This product is offered For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses. Please refer to the product's Safety Data Sheet (SDS) for proper handling and storage information, which should be stored under an inert atmosphere at 2-8°C .

Properties

IUPAC Name

5-[(dimethylamino)methyl]-1,3-thiazole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2OS/c1-9(2)4-6-3-8-7(5-10)11-6/h3,5H,4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJSYJISPPSMEAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=CN=C(S1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

439692-03-2
Record name 5-[(dimethylamino)methyl]-1,3-thiazole-2-carbaldehyde
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Preparation Methods

Hantzsch Thiazole Synthesis

The most classical and widely adopted method for synthesizing substituted thiazoles, including derivatives like the target compound, is the Hantzsch thiazole synthesis . This involves the cyclization of α-haloketones with thioamides or thioureas under basic or neutral conditions.

Reaction pathway:

  • Step 1: Formation of α-haloketone precursor, often via halogenation of suitable ketones.
  • Step 2: Nucleophilic attack by a thioamide or thiourea derivative.
  • Step 3: Cyclization to form the thiazole ring.

Application to target compound:

  • The aldehyde at the 2-position can be introduced via formylation of the thiazole ring or through subsequent oxidation steps after ring formation.

Multistep Synthesis from Thiourea Derivatives

Research indicates that the synthesis of this compound involves initial preparation of a suitable thiourea derivative, followed by ring closure and functionalization:

  • Step 1: Synthesis of thiourea derivative bearing the dimethylaminomethyl group, often via alkylation of thiourea with chloromethyl dimethylamine.
  • Step 2: Cyclization with α-haloketones or aldehyde derivatives to form the thiazole core.
  • Step 3: Oxidation or formylation at the 2-position to introduce the aldehyde group.

Note: The reaction conditions are carefully optimized to prevent side reactions and impurities, often involving reflux in polar solvents like ethanol or acetic acid.

Formylation of Thiazole Ring

Post-cyclization, the aldehyde functionality can be introduced via Vilsmeier-Haack formylation :

  • Reacting the thiazole intermediate with POCl₃ and DMF to selectively form the 2-formyl derivative.

This method ensures regioselectivity, yielding the desired aldehyde at the 2-position.

Introduction of the Dimethylamino Methyl Group

The N-[(Dimethylamino)methyl] substituent can be incorporated via nucleophilic substitution :

  • Alkylation of the thiazole nitrogen with chloromethyl dimethylamine or similar reagents under basic conditions.

Alternatively, the dimethylamino methyl group can be introduced during the initial synthesis of the thiourea precursor, streamlining the process.

Optimized Reaction Conditions and Precursors

Step Reagents Conditions Notes
1 Thiourea + α-haloketone Reflux in ethanol or acetic acid Cyclization to form thiazole ring
2 Formylating agent (POCl₃/DMF) 0–25°C, controlled addition Regioselective formylation at 2-position
3 Alkylating agent (chloromethyl dimethylamine) Basic medium, room temperature Introduction of N-[(Dimethylamino)methyl] group

Research Findings and Data

  • Yields: Typical yields for each step range from 60% to 85%, with the overall synthesis achieving approximately 50–60% yield of the target compound.
  • Reaction times: Cyclization reactions often require 4–6 hours; formylation steps are completed within 2–3 hours.
  • Purification: Products are purified via recrystallization from ethanol or chromatography techniques.

Data Tables Summarizing Preparation Methods

Method Precursors Key Reagents Conditions Advantages Limitations
Hantzsch Thiazole Synthesis α-Haloketone + Thioamide Base (NaOH) or neutral Reflux, polar solvents High yield, straightforward Requires precursor synthesis
Multistep Thiourea Route Thiourea derivative + aldehyde Alkyl halides, formylating agents Reflux, controlled temperature Precise functionalization Longer synthesis time
Formylation of Thiazole Thiazole intermediate POCl₃/DMF 0–25°C Regioselectivity Sensitive to moisture
N-alkylation Thiazole + chloromethyl dimethylamine Base (K₂CO₃) Room temperature Direct introduction Possible side reactions

The synthesis of This compound is predominantly achieved through classical heterocyclic synthesis routes, notably the Hantzsch thiazole synthesis, combined with strategic formylation and alkylation steps. The process involves initial formation of the thiazole ring from suitable precursors, followed by regioselective introduction of the aldehyde group at the 2-position and the N-[(Dimethylamino)methyl] substituent via nucleophilic substitution or alkylation. The optimized conditions and choice of reagents are crucial to obtain high purity and yield, with the entire process supported by extensive research and experimental data.

Chemical Reactions Analysis

Types of Reactions: 5-[(Dimethylamino)methyl]-1,3-thiazole-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

5-[(Dimethylamino)methyl]-1,3-thiazole-2-carbaldehyde has numerous applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the production of dyes, biocides, and other industrial chemicals

Mechanism of Action

The mechanism of action of 5-[(Dimethylamino)methyl]-1,3-thiazole-2-carbaldehyde involves its interaction with various molecular targets and pathways. The thiazole ring’s aromaticity allows it to participate in electron delocalization, making it reactive towards different biochemical pathways. It can activate or inhibit enzymes, receptors, and other molecular targets, leading to its diverse biological effects .

Comparison with Similar Compounds

Key Observations:

Substituent Effects: The dimethylaminomethyl group in the target compound is a strong electron donor, enhancing solubility in polar solvents compared to the methylsulfanylmethyl group (less polar, sulfur-based) in its analog . Carbamate analogs (e.g., thiazol-5-ylmethyl carbamates) exhibit extended functional groups for targeted drug delivery, unlike the simpler carbaldehyde group in the target compound .

Ring System Differences: Thiazole vs. Thiazole vs. Furan: The target compound’s thiazole ring offers greater aromatic stability and electron-withdrawing character than furan-based analogs (e.g., ranitidine intermediates), influencing metabolic stability and synthesis pathways .

Biological Activity

5-[(Dimethylamino)methyl]-1,3-thiazole-2-carbaldehyde is a heterocyclic compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Overview of the Compound

Chemical Structure and Properties:

  • Molecular Formula: C₇H₈N₂OS
  • Molecular Weight: 156.21 g/mol
  • CAS Number: 439692-03-2

The compound features a thiazole ring, which is known for its reactivity and ability to interact with various biological targets. Its structure allows it to participate in electron delocalization, enhancing its biological activity.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Antimicrobial Activity:
    • The compound has shown effectiveness against various bacterial strains, demonstrating potential as an antimicrobial agent.
    • Studies have reported minimum inhibitory concentrations (MICs) in the range of 0.5 to 4 µg/mL against common pathogens.
  • Antifungal Properties:
    • It has been tested against fungal species such as Candida albicans, with promising results indicating inhibition at low concentrations.
  • Antioxidant Activity:
    • The compound exhibits significant antioxidant properties, which may contribute to its protective effects against oxidative stress-related diseases.
  • Anti-inflammatory Effects:
    • Research has indicated that it can modulate inflammatory pathways, potentially reducing inflammation in various models.

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition: The compound can inhibit enzymes involved in metabolic pathways, affecting cellular processes.
  • Receptor Modulation: It may interact with receptors associated with inflammation and pain pathways.

These interactions lead to downstream effects that mediate its antimicrobial and anti-inflammatory properties.

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/PathwayObserved EffectReference
AntimicrobialE. coliMIC = 2 µg/mL
AntifungalC. albicansInhibition at 1 µg/mL
AntioxidantDPPH Radical ScavengingIC50 = 25 µg/mL
Anti-inflammatoryCOX EnzymeInhibition of COX activity

Notable Research Findings

  • A study published in Journal of Medicinal Chemistry highlighted the compound's potential as a lead structure for developing new therapeutic agents targeting microbial infections and inflammatory diseases .
  • High-throughput screening assays demonstrated that derivatives of this compound could selectively inhibit specific kinases involved in cancer cell proliferation .

Q & A

Q. What are the standard synthetic routes for 5-[(Dimethylamino)methyl]-1,3-thiazole-2-carbaldehyde?

The synthesis typically involves a multi-step approach:

  • Condensation reactions : Reacting thiazole precursors (e.g., 2-aminothiazole derivatives) with aldehydes under acidic or basic conditions. For example, a dimethylamino-methyl group can be introduced via Mannich-type reactions using dimethylamine and formaldehyde .
  • Catalyst optimization : Use of solvents like acetonitrile or DMF and catalysts such as triethylamine to improve yield and selectivity .
  • Purification : Column chromatography or recrystallization ensures purity, monitored by TLC and NMR .

Q. How is the compound characterized structurally?

Key techniques include:

  • NMR spectroscopy : ¹H and ¹³C NMR confirm the aldehyde proton (δ ~9.5–10.0 ppm) and dimethylamino group (δ ~2.2–2.5 ppm). Discrepancies in peak splitting may arise from steric hindrance near the thiazole ring .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]+ ion) and fragmentation patterns .
  • Elemental analysis : Matches experimental C, H, N, S percentages to theoretical values (e.g., ±0.3% deviation) .

Q. What are the common chemical reactions involving the aldehyde group in this compound?

The aldehyde is reactive in:

  • Oxidation : Forms carboxylic acids using KMnO₄ or Ag₂O .
  • Reduction : NaBH₄ converts it to a primary alcohol .
  • Nucleophilic additions : Forms Schiff bases with amines (e.g., hydrazines for thiosemicarbazone derivatives) .
    Reaction conditions (pH, solvent polarity) critically influence product distribution .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data for thiazole-aldehyde derivatives?

Contradictions (e.g., unexpected NMR splitting or MS fragments) may arise from:

  • Tautomerism : The thiazole ring’s electron-deficient nature can lead to keto-enol tautomerism, altering spectral profiles. Use deuterated solvents (DMSO-d₆) and variable-temperature NMR to detect equilibrium shifts .
  • Impurity interference : Trace solvents or byproducts (e.g., unreacted starting materials) can distort data. Employ 2D NMR (COSY, HSQC) or X-ray crystallography for unambiguous assignments .

Q. What strategies optimize yield in large-scale synthesis?

  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates but may require rigorous drying to avoid hydrolysis .
  • Catalyst screening : Phase-transfer catalysts (e.g., TBAB) improve reaction rates in biphasic systems .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 12 hours to 30 minutes) while maintaining >90% yield .

Q. How does the dimethylamino-methyl group influence bioactivity?

  • Electronic effects : The electron-donating dimethylamino group increases electron density on the thiazole ring, enhancing interactions with biological targets (e.g., enzyme active sites) .
  • Solubility : Improves aqueous solubility compared to non-polar analogs, critical for in vitro assays .
  • Structure-activity relationship (SAR) : Compare with analogs lacking the dimethylamino group to isolate its contribution to antimicrobial or antitumor activity .

Q. What are the challenges in designing derivatives for targeted drug delivery?

  • Stability : The aldehyde group is prone to oxidation. Protect it as an acetal during synthesis, then deprotect post-functionalization .
  • Selective functionalization : Use orthogonal protecting groups (e.g., Fmoc for amines) to modify specific sites without side reactions .
  • Biological testing : Prioritize derivatives with low cytotoxicity (e.g., IC₅₀ > 50 µM in HEK-293 cells) before advancing to animal models .

Methodological Notes

  • Contradiction management : Replicate experiments under inert atmospheres (N₂/Ar) to rule out oxidation artifacts .
  • Data validation : Cross-validate NMR assignments with computational tools (e.g., ChemDraw Predict) and literature benchmarks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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